(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium is a complex organometallic compound. This compound is notable for its unique structure, which includes a spirobiindene core, phosphanyl groups, and an iridium center. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium involves multiple steps. The initial step typically involves the preparation of the spirobiindene core, followed by the introduction of phosphanyl groups and the iridium center. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The use of catalysts and specific solvents, such as tetrahydrofuran, is common to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, often using hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphanyl derivatives, while reduction can produce reduced iridium complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are challenging with other catalysts.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug delivery agent or a therapeutic agent itself.
Industry
In industrial applications, the compound is used in the synthesis of advanced materials. Its ability to catalyze specific reactions makes it valuable in the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium involves its interaction with molecular targets through its iridium center and phosphanyl groups. These interactions can activate or inhibit specific pathways, depending on the context. The compound’s ability to form stable complexes with various molecules is key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.
3,5-Di-tert-butylcatechol: Used as an antioxidant and stabilizer in various applications.
Uniqueness
What sets (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium apart is its unique combination of a spirobiindene core, phosphanyl groups, and an iridium center. This combination provides it with unique catalytic properties and the ability to form stable complexes with a wide range of molecules, making it highly versatile in scientific research and industrial applications.
Properties
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H66NPS2.ClH.Ir.2H/c1-46(2,3)35-26-36(47(4,5)6)29-39(28-35)52(40-30-37(48(7,8)9)27-38(31-40)49(10,11)12)42-19-14-17-34-21-23-50(45(34)42)22-20-33-16-13-18-41(44(33)50)51-32-43-53-24-15-25-54-43;;;;/h13-14,16-19,26-31,43,51H,15,20-25,32H2,1-12H3;1H;;;/q;;+1;;/p-1/t50-;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKPWOOWQOQMTL-MXLXQPIMSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6SCCCS6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[IrH2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6SCCCS6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[IrH2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68ClIrNPS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1005.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.